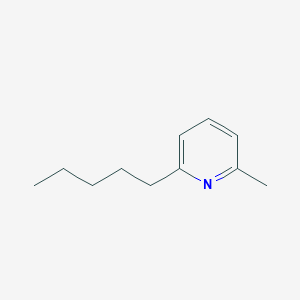

6-Methyl-2-pentylpyridine

Description

6-Methyl-2-pentylpyridine is a pyridine derivative featuring a methyl group at the 6-position and a pentyl chain at the 2-position. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and coordination chemistry due to their aromaticity and ability to participate in hydrogen bonding or metal coordination .

Properties

CAS No. |

5394-28-5 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2-methyl-6-pentylpyridine |

InChI |

InChI=1S/C11H17N/c1-3-4-5-8-11-9-6-7-10(2)12-11/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

RTIQJSTXWLILMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=CC(=N1)C |

Origin of Product |

United States |

Preparation Methods

Thermal Interaction of Amino Acids and Aldehydes

One documented method for preparing alkylpyridines, including 2-pentylpyridine, involves the thermal reaction of amino acids with aldehydes such as 2,4-decadienal. This process, conducted at elevated temperatures (around 180 °C) and neutral pH, leads to the formation of alkylpyridines through deamination and cyclization mechanisms. The reaction yields vary depending on the amino acid used, with asparagine and glutamine providing higher yields due to their amide nitrogen contribution to the pyridine nitrogen in the product. This method primarily addresses the formation of 2-pentylpyridine but provides insight into alkylpyridine synthesis routes that could be adapted for 6-methyl-2-pentylpyridine by selecting appropriate precursors.

Oxidation and Functional Group Transformation of 2,6-Lutidine Derivatives

A patented method describes the preparation of 6-methyl-2-pyridylcarbinol, which is structurally related to 6-methyl-2-pentylpyridine, involving the oxidation of 2,6-lutidine derivatives. The process includes:

- Mixing glacial acetic acid with 2,6-lutidine in specific mass ratios (approximately 2.3:1 to 3:1).

- Adding hydrogen peroxide (28-30% volume fraction) and a tungsten oxide catalyst (99.999% purity) to the reaction mixture.

- Conducting the reaction under controlled heating for several hours (3 hours initial reaction plus 7-9 hours additional reaction).

- Terminating the reaction by vacuum distillation to collect the product fraction.

- Further treatment with acetic anhydride and alkaline solutions to purify and isolate the target compound.

This method yields high purity (up to 99.5%) and excellent reaction preference (up to 96%), making it suitable for pharmaceutical synthesis. Although this patent specifically targets 6-methyl-2-pyridylcarbinol, the approach of functional group transformation on 2,6-lutidine derivatives can be adapted for synthesizing 6-methyl-2-pentylpyridine by modifying the alkyl substituent and reaction conditions accordingly.

Catalytic Condensation and Alkylation Approaches

Comparative Table of Preparation Methods

Research Findings and Mechanistic Insights

The formation of alkylpyridines via thermal reactions involves deamination and cyclization, with amide nitrogens in amino acids contributing significantly to the pyridine nitrogen in the product. This suggests that both free ammonia and amino acid-bound nitrogen play roles in the mechanism.

The oxidation method using hydrogen peroxide and tungsten oxide catalyst provides a controlled pathway to functionalize 2,6-lutidine derivatives, enabling the selective introduction of hydroxymethyl or alkyl substituents at the 2-position while retaining the methyl group at the 6-position.

Industrial pyridine production methods such as the Tchichibabin synthesis offer scalable routes but require precise control of reaction conditions to achieve the desired substitution pattern, especially for complex alkyl substituents like pentyl groups.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-pentylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine compounds.

Scientific Research Applications

6-Methyl-2-pentylpyridine is a pyridine derivative with potential applications in various scientific and industrial fields. Pyridine derivatives are important fine chemical materials with derivatives including alkyl pyridine, haloperidid, aminopyridine, bromopyridine, picoline, iodine pyridine, chloropyridine, nitropyridine, pyridone, benzyl-pyridine, ethylpyridine, cyanopyridine, fluorine pyridine, and dihydropyridine .

Synthesis and Preparation

While specific details on the synthesis of 6-methyl-2-pentylpyridine are not available in the provided search results, a related document details a preparation method for 6-methyl-2-pyridyl methanol, which involves the oxidation of 2,6-dimethyl pyridine using tungsten oxide and hydrogen peroxide as catalysts . This method may provide insights into synthesizing similar pyridine compounds.

The preparation method for 6-methyl-2-pyridyl methanol includes the following steps :

- Reacting 2,6-dimethyl pyridine with glacial acetic acid in the presence of tungsten oxide and hydrogen peroxide.

- Introducing an acetyl group into the alpha position of the pyridine ring.

- Conducting alpha-carbon electronic transfer rearrangement to generate 6-methyl-2-pyridyl ethyl formate.

- Hydrolyzing to generate 6-methyl-2-pyridyl methanol.

- Extracting and distilling to obtain high-purity 6-methyl-2-pyridyl methanol.

Aroma Components

2-Alkylpyridines, including 2-pentylpyridine, have been identified as aroma components in various food products .

Industrial Use

Pyridine and its derivatives have broad applications, with pesticides accounting for approximately 50% of the total consumption of pyridine series products, fodder additives accounting for about 30%, and medicine and other fields accounting for 20% .

Pharmaceutical Applications

6-methyl-2-piconol is widely used as an intermediate in agricultural chemicals and medicine .

Safety and Health Hazards

4-Methyl-2-pentylpyridine is classified as a hazardous chemical . It is harmful if swallowed and causes skin irritation . In a study involving rats, a systemic No Observed Adverse Effect Level (NOAEL) of 105 mg/kg bw/day was established. However, a reproductive/developmental NOAEL was set at 35 mg/kg bw/day due to adverse effects on post-implantation survival index, litter sizes, and offspring growth at higher doses .

Ecotoxicity

Ecotoxicological investigations have been conducted on pyridine derivatives; however, specific data for 6-methyl-2-pentylpyridine were not found in the provided search results .

Carcinogenicity

Mechanism of Action

The mechanism of action of 6-Methyl-2-pentylpyridine involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on Physical and Chemical Properties

- 2-Ethyl-6-methylpyridine (CAS: Not specified) Structure: Ethyl group at 2-position, methyl at 6-position. Properties: Shorter alkyl chain (ethyl) reduces hydrophobicity compared to pentyl, leading to lower molecular weight and boiling point. Likely more volatile than 6-methyl-2-pentylpyridine.

- 6-Methyl-2-pyridinecarboxaldehyde (CAS: Not specified) Structure: Carboxaldehyde group at 2-position, methyl at 6-position. Properties: Polar functional group increases water solubility and reactivity (e.g., in Schiff base formation). Lower thermal stability compared to alkyl-substituted pyridines. Applications: Research applications in organic synthesis and ligand design .

6-Methylpyridine-2(1H)-thio (CAS: 6973-60-0)

- 4-Methyl-6-phenylpyrimidine (CAS: Not specified) Structure: Pyrimidine core with methyl and phenyl substituents. Properties: Pyrimidines exhibit distinct electronic properties vs. pyridines, influencing hydrogen-bonding and supramolecular interactions. Applications: Pharmaceuticals (e.g., antimalarials) and pesticides .

2.2 Comparative Data Table

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 6-Methyl-2-pentylpyridine | 2-pentyl, 6-methyl | ~179.3 (estimated) | High hydrophobicity, high boiling point | Surfactants, organic synthesis |

| 2-Ethyl-6-methylpyridine | 2-ethyl, 6-methyl | ~135.2 | Moderate volatility | Agrochemical intermediates |

| 6-Methyl-2-pyridinecarboxaldehyde | 2-carboxaldehyde, 6-methyl | ~135.1 | Polar, reactive | Ligand synthesis, research |

| 6-Methylpyridine-2(1H)-thio | 2-thiol, 6-methyl | 125.19 | Metal coordination, acidic | Catalysis, medicinal chemistry |

2.3 Key Differences and Implications

- Functional Groups : Carboxaldehyde and thiol derivatives exhibit higher reactivity (e.g., nucleophilic additions, metal binding), whereas alkyl-substituted pyridines are more thermally stable and suited for hydrophobic environments .

- Positional Isomerism : Substituents at the 2- and 6-positions create steric and electronic effects that influence reactivity. For example, 2-alkylpyridines are less prone to electrophilic substitution at the 2-position due to steric hindrance.

Biological Activity

6-Methyl-2-pentylpyridine (C11H17N) is a compound of significant interest in various fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

6-Methyl-2-pentylpyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with both a methyl group and a pentyl group. Its molecular weight is approximately 163.26 g/mol, and it exhibits moderate solubility in water (0.576 g/L) with a log P value of 3.76, indicating its potential for membrane absorption .

The biological activity of 6-methyl-2-pentylpyridine is primarily mediated through its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound has been shown to modulate enzyme activity and receptor binding, making it valuable in pharmacological studies .

Toxicity Profile

The toxicity profile of 6-methyl-2-pentylpyridine has been evaluated through various studies:

Mutagenicity and Genotoxicity

In mutagenicity studies, 6-methyl-2-pentylpyridine demonstrated non-mutagenic properties in bacterial reverse mutation assays and in vitro chromosomal aberration tests. These findings suggest that the compound does not pose significant genetic risks under the tested conditions .

Research Applications

6-Methyl-2-pentylpyridine serves as a building block for synthesizing more complex heterocyclic compounds and has applications in various scientific fields:

- Chemistry : Used as an intermediate in the synthesis of pharmaceuticals.

- Biology : Investigated for its potential as an enzyme inhibitor and receptor modulator.

- Medicine : Ongoing research explores its role as a pharmaceutical intermediate.

- Industry : Utilized in producing agrochemicals and specialty chemicals .

Case Studies

Several case studies have highlighted the potential applications of 6-methyl-2-pentylpyridine:

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

- Receptor Binding Assays : Studies indicated that 6-methyl-2-pentylpyridine binds to certain receptors with high affinity, suggesting its potential use in drug design targeting these receptors.

- Ecotoxicological Assessments : Investigations into the environmental impact of this compound revealed moderate toxicity levels, prompting further research into its ecological effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-2-pentylpyridine, and how do reaction conditions influence yield?

- Methodology : Begin with nucleophilic substitution or cross-coupling reactions, leveraging alkylation of pyridine derivatives. For example, use palladium-catalyzed coupling of 2-bromo-6-methylpyridine with pentyl Grignard reagents. Monitor reaction progress via TLC and optimize parameters (temperature, solvent polarity, catalyst loading) to maximize yield. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

- Key Considerations : Side reactions (e.g., over-alkylation) may occur; characterize intermediates using -NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing 6-methyl-2-pentylpyridine?

- Methodology : Use - and -NMR to confirm substituent positions and alkyl chain integration. IR spectroscopy can identify C-H stretching in the pentyl group (2800–3000 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction resolves bond angles and torsional strain .

Q. How should 6-methyl-2-pentylpyridine be stored to ensure stability in laboratory settings?

- Methodology : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC. Avoid prolonged exposure to light or moisture, as alkylpyridines are prone to hydrolytic cleavage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 6-methyl-2-pentylpyridine in catalytic systems?

- Methodology : Perform density functional theory (DFT) calculations to model electron density distribution, focusing on the pyridine ring’s nitrogen lone pair and pentyl chain steric effects. Compare HOMO-LUMO gaps with experimental redox potentials. Validate predictions via cyclic voltammetry .

Q. What strategies resolve contradictions in reported spectral data for alkylpyridine derivatives?

- Methodology : Cross-reference data from multiple techniques (e.g., NMR chemical shifts vs. X-ray crystallography). For example, if -NMR suggests a distorted conformation, use X-ray to confirm spatial arrangement. Replicate synthesis under standardized conditions to isolate variables (e.g., solvent purity) .

Q. How can researchers design bioactivity assays for 6-methyl-2-pentylpyridine given limited toxicity data?

- Methodology : Conduct preliminary cytotoxicity screening using human cell lines (e.g., HEK293 or HepG2) with MTT assays. Pair with in silico ADMET profiling to predict metabolic pathways. For ecological impact, use Daphnia magna acute toxicity tests as a proxy for environmental risk .

Q. What experimental controls are critical when studying 6-methyl-2-pentylpyridine’s coordination chemistry with transition metals?

- Methodology : Include ligand-free metal salts as controls to distinguish metal-ligand interactions from background reactivity. Use UV-Vis spectroscopy to monitor ligand displacement and ICP-MS to quantify metal binding stoichiometry. Compare stability constants with analogous pyridine ligands .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.